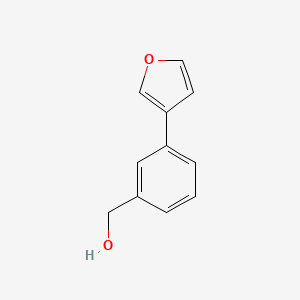

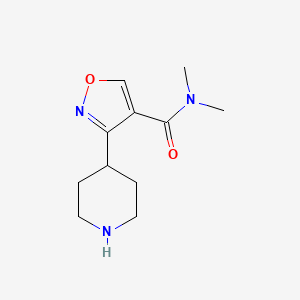

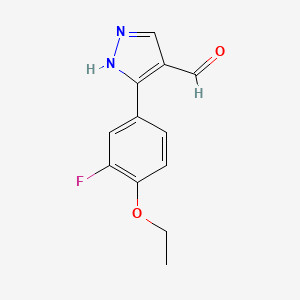

![molecular formula C8H4BrF2NOS B11813172 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ブロモ-7-(ジフルオロメトキシ)ベンゾ[d]チアゾールは、分子式C8H4BrF2NOSの化学化合物です。 これは、多様な生物活性と医薬品化学における用途で知られるベンゾ[d]チアゾールファミリーのメンバーです 。この化合物は、ベンゾ[d]チアゾール環の2位に臭素原子、7位にジフルオロメトキシ基が存在することで特徴付けられます。

2. 製法

合成経路と反応条件

2-ブロモ-7-(ジフルオロメトキシ)ベンゾ[d]チアゾールの合成は、通常、7-(ジフルオロメトキシ)ベンゾ[d]チアゾールの臭素化を伴います。反応は、臭素またはN-ブロモスクシンイミド(NBS)などの臭素源を、ジクロロメタンまたはアセトニトリルなどの適切な溶媒の存在下で行います。 反応は通常、室温またはわずかに高温で行われ、臭素化が完了するようにします 。

工業的生産方法

2-ブロモ-7-(ジフルオロメトキシ)ベンゾ[d]チアゾールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの試薬と溶媒が使用され、反応条件は、最大収量と純度が得られるように最適化されます。 生成物は、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製されます 。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole typically involves the bromination of 7-(difluoromethoxy)benzo[d]thiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

化学反応の分析

反応の種類

2-ブロモ-7-(ジフルオロメトキシ)ベンゾ[d]チアゾールは、以下を含むさまざまな化学反応を起こします。

置換反応: 臭素原子は、アミン、チオール、アルコキシドなどの他の求核試薬で置換することができます。

酸化反応: この化合物は、スルホキシドまたはスルホンを生成するように酸化することができます。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミン、チオール、アルコキシドが含まれます。反応は、通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性溶媒中で、高温で行われます。

酸化反応: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの酸化剤が使用されます。

還元反応: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます.

生成される主な生成物

置換反応: 置換ベンゾ[d]チアゾール誘導体の生成。

酸化反応: スルホキシドまたはスルホンの生成。

還元反応: 水素化ベンゾ[d]チアゾール誘導体の生成.

4. 科学研究への応用

2-ブロモ-7-(ジフルオロメトキシ)ベンゾ[d]チアゾールは、いくつかの科学研究に応用されています。

科学的研究の応用

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.

Biological Studies: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.

Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

作用機序

2-ブロモ-7-(ジフルオロメトキシ)ベンゾ[d]チアゾールの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節することができます。 たとえば、細菌細胞壁合成に関与する特定の酵素の活性を阻害することにより、抗菌効果をもたらす可能性があります 。 正確な分子標的および経路は、特定の用途と生物学的コンテキストによって異なる場合があります .

6. 類似の化合物との比較

類似の化合物

2-ブロモ-6-(トリフルオロメトキシ)ベンゾ[d]チアゾール: ジフルオロメトキシ基ではなくトリフルオロメトキシ基を持つ同様の構造.

2-ブロモ-7-フルオロベンゾ[d]チアゾール: ジフルオロメトキシ基ではなくフッ素原子を持つ同様の構造.

7-ブロモ-2-ヨードベンゾ[d]チアゾール: ブロモ原子ではなく、2位にヨウ素原子を持つ同様の構造.

独自性

2-ブロモ-7-(ジフルオロメトキシ)ベンゾ[d]チアゾールは、臭素とジフルオロメトキシ基の両方が存在することで独特です。これにより、異なる化学的および生物学的特性が付与されます。 ジフルオロメトキシ基は、化合物の脂溶性と代謝安定性を高めることができ、創薬のための貴重な足場となります .

類似化合物との比較

Similar Compounds

2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Similar structure with a trifluoromethoxy group instead of a difluoromethoxy group.

2-Bromo-7-fluorobenzo[d]thiazole: Similar structure with a fluorine atom instead of a difluoromethoxy group.

7-Bromo-2-iodobenzo[d]thiazole: Similar structure with an iodine atom at the second position instead of a bromine atom.

Uniqueness

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole is unique due to the presence of both bromine and difluoromethoxy groups, which can impart distinct chemical and biological properties. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery .

特性

分子式 |

C8H4BrF2NOS |

|---|---|

分子量 |

280.09 g/mol |

IUPAC名 |

2-bromo-7-(difluoromethoxy)-1,3-benzothiazole |

InChI |

InChI=1S/C8H4BrF2NOS/c9-7-12-4-2-1-3-5(6(4)14-7)13-8(10)11/h1-3,8H |

InChIキー |

MVQMSYYGDYQHMM-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)OC(F)F)SC(=N2)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

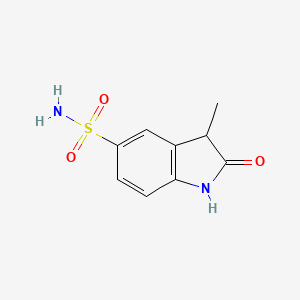

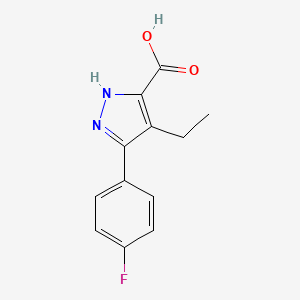

![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)

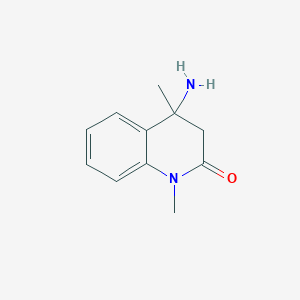

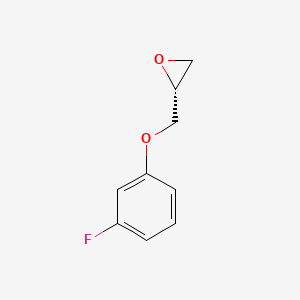

![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)

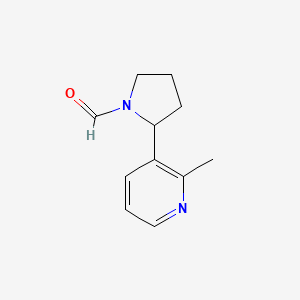

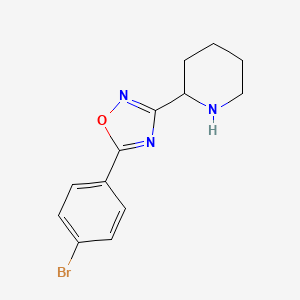

![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)

![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)